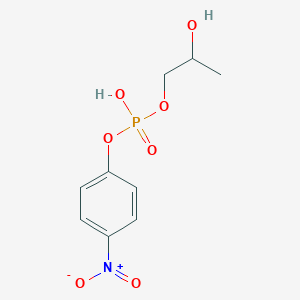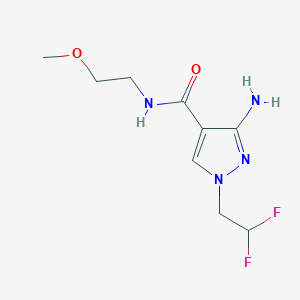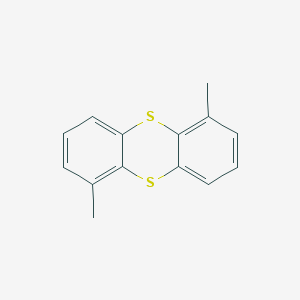-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743991.png)
[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that features both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be achieved through a multi-step process involving the formation of the pyrrole and pyrazole rings followed by their coupling.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling Reaction: The final step involves the coupling of the pyrrole and pyrazole rings through a nucleophilic substitution reaction, where the methyl groups act as leaving groups, and the amine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where nucleophiles such as halides or alkoxides replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials. Its versatile reactivity makes it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C14H22N4/c1-11(2)14-8-13(18(4)16-14)10-15-9-12-6-5-7-17(12)3/h5-8,11,15H,9-10H2,1-4H3 |
InChI Key |
UTNHCGFBSCQTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
![1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)
![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)

![N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11743936.png)
![[3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743939.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743943.png)
![(E)-Benzo[d][1,3]dioxole-5-carbaldehyde oxime](/img/structure/B11743955.png)

amine](/img/structure/B11743960.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743964.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11743971.png)
![3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11743976.png)
